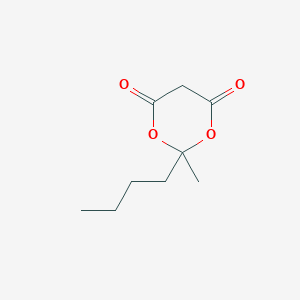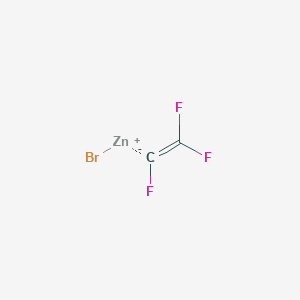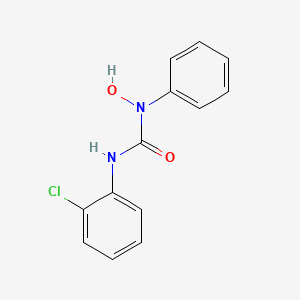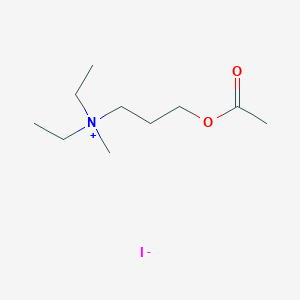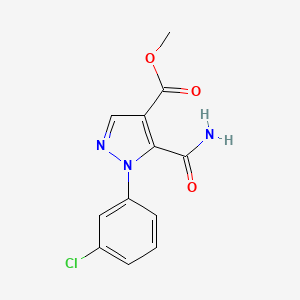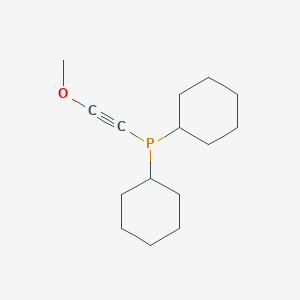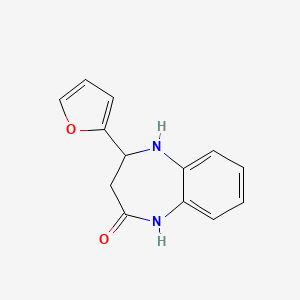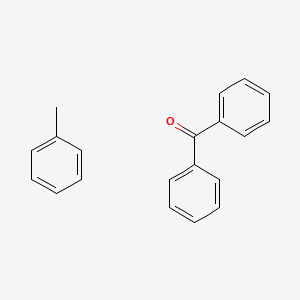
Diphenylmethanone;toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethanone: toluene are two distinct organic compounds with significant roles in various chemical processes and industries. Diphenylmethanone is a white solid with a characteristic smell, commonly used in perfumes and as a building block in organic chemistry . Toluene, on the other hand, is a colorless liquid with a sweet, pungent odor, widely used as a solvent and in the production of other chemicals .
Vorbereitungsmethoden
Diphenylmethanone: can be synthesized through several methods:
Friedel-Crafts Acylation: This involves the reaction of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation of Diphenylmethane: Using copper-catalyzed oxidation with air.
Toluene: is primarily produced through:
Catalytic Reforming: This process involves passing a hydrocarbon mixture over a dehydrogenation catalyst, followed by distillation or solvent extraction.
Fractional Distillation of Crude Oil: Toluene is separated from other hydrocarbons in crude oil through distillation.
Analyse Chemischer Reaktionen
Diphenylmethanone: undergoes various chemical reactions:
Reduction: It can be reduced to diphenylmethanol using sodium borohydride or zinc dust.
Photochemical Reactions: It acts as a photoinitiator in UV-curing applications.
Toluene: is reactive in several types of chemical reactions:
Wissenschaftliche Forschungsanwendungen
Diphenylmethanone: is used in:
Organic Synthesis: As a building block for various organic compounds.
Photophysical Probes: To identify and map peptide-protein interactions.
Toluene: has applications in:
Industrial Solvent: Used in paints, coatings, and adhesives.
Chemical Synthesis: A precursor for the production of benzene, trinitrotoluene (TNT), and other chemicals.
Catalytic Oxidation: Research focuses on developing catalysts for the degradation of toluene to reduce environmental pollution.
Wirkmechanismus
Diphenylmethanone: acts as a photoinitiator by absorbing UV light and initiating polymerization reactions . It can also interact with estrogen receptors, influencing biological pathways .
Toluene: primarily acts as a solvent, dissolving various substances due to its non-polar nature. It can also undergo oxidation to form secondary organic aerosols (SOAs), impacting air quality and health .
Vergleich Mit ähnlichen Verbindungen
Diphenylmethanone: is similar to other benzophenones like oxybenzone and dioxybenzone, which are used in sunscreens . Its unique property is its ability to act as a photoinitiator in UV-curing applications .
Toluene: is comparable to other aromatic hydrocarbons like benzene and xylene. Unlike benzene, toluene is less toxic and more widely used as a solvent .
Eigenschaften
CAS-Nummer |
92756-55-3 |
|---|---|
Molekularformel |
C20H18O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
diphenylmethanone;toluene |
InChI |
InChI=1S/C13H10O.C7H8/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-7-5-3-2-4-6-7/h1-10H;2-6H,1H3 |
InChI-Schlüssel |
FWOHIDPWUOBLTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


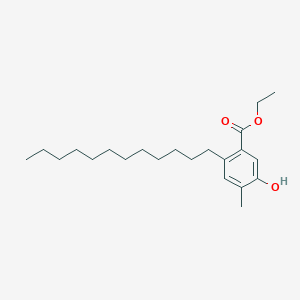
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
